![molecular formula C22H22N4O2S2 B2866842 N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 1171956-59-4](/img/structure/B2866842.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antitumor Applications
Research has shown that analogs similar to the structure of N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide possess promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, showcasing their potential as novel antibacterial agents (Palkar et al., 2017). Furthermore, derivatives have demonstrated significant tumor cell growth inhibitory activity, suggesting their utility in the search for new antitumor compounds (Cui et al., 2019).
Antiviral Activity
The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has been reported to exhibit notable antiviral activities against influenza A virus (subtype H5N1), highlighting the potential application of such compounds in antiviral drug development (Hebishy et al., 2020).
Catalysis and Molecular Modeling
Compounds with structural similarities have been utilized in catalytic processes and molecular modeling studies. For instance, the encapsulation of molybdenum(VI) complexes in zeolite Y for the oxidation of primary alcohols and hydrocarbons showcases the catalytic applications of these compounds (Ghorbanloo & Maleki Alamooti, 2017). Additionally, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, displaying anti-tumor activity and providing insights into molecular interactions through docking studies (Nassar et al., 2015).
Supramolecular Gelators
Recent developments include the synthesis of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators. These compounds have shown to form stable gels in ethanol/water and methanol/water mixtures, indicating their potential use in material science for the development of novel gel-based materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
3-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-29-18-7-4-6-16(14-18)21(27)26(13-12-25-11-5-10-23-25)22-24-19-9-8-17(28-2)15-20(19)30-22/h4-11,14-15H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCYCYPDCDQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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